molecular formula C7H13NO2 B13256393 3-Amino-4-cyclopropylbutanoic acid

3-Amino-4-cyclopropylbutanoic acid

Cat. No.: B13256393
M. Wt: 143.18 g/mol
InChI Key: VJGFNPLMAVQRCF-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropylbutanoic acid is a chiral, cyclopropane-containing amino acid derivative with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . The compound is characterized by its cyclopropyl group attached to a short-chain amino acid backbone. It is typically supplied as a white to off-white powder with a high purity level, often 98% or greater, and should be stored under an inert atmosphere at room temperature . This compound is related to a class of molecules that have shown significant value in medicinal chemistry, particularly as inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes such as human ornithine aminotransferase (hOAT) and γ-aminobutyric acid aminotransferase (GABA-AT) . These enzymes are important therapeutic targets, with hOAT inhibition being investigated for its potential in anti-cancer strategies, such as for hepatocellular carcinoma . The cyclopropyl moiety is a critical structural feature in many mechanism-based inactivators, contributing to the formation of tight-binding covalent adducts within the enzyme's active site, leading to potent and selective inhibition . As such, this compound serves as a versatile and valuable synthetic building block or intermediate for researchers developing novel enzyme inhibitors and probing biochemical pathways in a laboratory setting. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-amino-4-cyclopropylbutanoic acid

InChI

InChI=1S/C7H13NO2/c8-6(4-7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)

InChI Key

VJGFNPLMAVQRCF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Overview

Currently, there are limited reports in publicly accessible literature detailing specific synthetic routes for 3-Amino-4-cyclopropylbutanoic acid. However, a patent exists describing the preparation of (2S)-2-amino-4-(cyclopropyl/cyclobutyl) butyric acid, and this method could be adapted for the synthesis of this compound. Additionally, research on stereodivergent synthesis of α,α-disubstituted α-amino acids may offer insights.

Reaction Conditions

Optimal reaction conditions, such as temperature, pH, and solvent choice, are critical for maximizing yields.

Data Table

Step Reactants Reagents and Conditions Intermediate/Product
1. Addition N-Boc-L-vinyl glycine, Bromine Chloroalkane solvent (dichloromethane or dichloroethane), molar ratio of N-Boc-L-vinylglycine to bromine 1.01-1.05 (2R)-3,4-dibromo-2-[(tert-butoxycarbonyl)amino] butyric acid
2. Elimination (2R)-3,4-dibromo-2-[(tert-butoxycarbonyl)amino] butyric acid Organic solvent (tetrahydrofuran/dimethyl sulfoxide or tetrahydrofuran/sulfolane), potassium tert-butoxide/2,6-tetramethylpiperidine, molar ratio as specified (2S)-4-bromo-2-[(tert-butoxycarbonyl)amino] but-3-enoic acid
3. Suzuki Coupling (2S)-4-bromo-2-[(tert-butoxycarbonyl)amino] but-3-enoic acid, Cyclopropyl potassium trifluoroborate Inorganic base (cesium carbonate or potassium carbonate), water, organic solvent (tetrahydrofuran or tetrahydrofuran/1,2-dimethoxyethane), (1,1'-bis(diphenylphosphino)ferrocene) dichloropalladium (2S)-2-amino-4-(cyclopropyl) but-3-enoic acid hydrochloride
4. Catalytic Hydrogen (2S)-2-amino-4-(cyclopropyl) but-3-enoic acid hydrochloride Palladium-carbon, alcohol solvent (ethanol or isopropanol), hydrogenation pressure 0.1-0.3MPa, palladium carbon 2.5-5.0% of the weight of (2S)-2-amino-4-(cyclopropyl) but-3-enoic acid hydrochloride (2S)-2-amino-4-(cyclopropyl) butyric acid (precursor to this compound)

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group results in the corresponding alcohol.

Scientific Research Applications

3-Amino-4-cyclopropylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The cyclopropyl group can influence the binding affinity and specificity of the compound, while the amino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.

    4-Amino-3-phenylbutanoic acid: The positions of the amino and phenyl groups are swapped.

    3-Amino-4-methylbutanoic acid: Features a methyl group instead of a cyclopropyl group.

Uniqueness

3-Amino-4-cyclopropylbutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

3-Amino-4-cyclopropylbutanoic acid is an intriguing compound in the field of medicinal chemistry and pharmacology. Its unique structural features, particularly the cyclopropyl group, contribute to its biological activity, making it a subject of interest for various therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.

  • Chemical Formula : C7_7H13_{13}NO2_2
  • Molecular Weight : 143.18 g/mol
  • IUPAC Name : this compound
  • Synonyms : 3-Cyclopropyl-4-aminobutanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group enables hydrogen bonding with target proteins, while the cyclopropyl moiety may influence the compound's conformation and reactivity, affecting how it interacts with biological systems.

Antimicrobial Activity

Research indicates that compounds with cyclopropyl groups often exhibit antimicrobial properties. For instance, cyclopropylalanine derivatives have shown antifungal activity against various pathogens, suggesting that this compound may similarly possess such properties .

Anticancer Properties

Studies have highlighted the potential of cyclopropyl-containing compounds in cancer therapy. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. This is likely due to their ability to disrupt cellular signaling pathways essential for tumor growth .

Case Studies

StudyFindings
Antimicrobial Activity A study on cyclopropyl derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use as antimicrobial agents .
Anticancer Effects Research demonstrated that derivatives of cyclopropyl amino acids exhibited reduced viability in prostate cancer cell lines, suggesting a pathway for developing new anticancer therapies .
Neuroprotective Effects Some studies suggest that similar compounds may protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease treatment .

Pharmacological Potential

The pharmacological profile of this compound suggests several therapeutic avenues:

  • Antimicrobial Agents : Due to its potential efficacy against bacterial pathogens.
  • Cancer Therapeutics : As an antiproliferative agent targeting specific cancer cell lines.
  • Neuroprotective Drugs : Possible applications in treating neurodegenerative diseases through oxidative stress reduction.

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